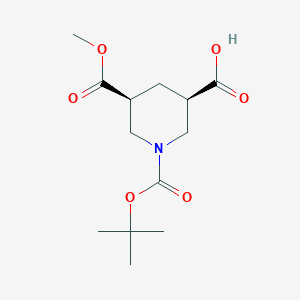

cis-1-(Tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid

Description

cis-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid is a piperidine derivative featuring three distinct functional groups: a tert-butoxycarbonyl (Boc) protecting group at position 1, a methoxycarbonyl ester at position 5, and a carboxylic acid moiety at position 3. The cis configuration of the substituents (confirmed by the (3R,5S) stereodescriptor) is critical for its stereochemical properties and reactivity.

The compound is synthesized via chromatographic separation of methyl ester intermediates. In a reported procedure, the less polar fraction yields 1-tert-butyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate, while the more polar fraction, after concentration and ethyl acetate dilution, produces the target compound as a crystalline powder . This method highlights its moderate polarity, which facilitates purification under reduced pressure.

The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes, while the methoxycarbonyl and carboxylic acid groups contribute to its versatility as a building block in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

(3R,5S)-5-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO6/c1-13(2,3)20-12(18)14-6-8(10(15)16)5-9(7-14)11(17)19-4/h8-9H,5-7H2,1-4H3,(H,15,16)/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLHJFCOKNLATM-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)C(=O)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)C(=O)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-(Tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Protecting Groups: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The methoxycarbonyl group can be introduced using methyl chloroformate under basic conditions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

cis-1-(Tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Drug Development

Cis-1-(Tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid has been explored as a precursor in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties.

- CDC42 Inhibitors : Research has indicated that derivatives of this compound can act as inhibitors of CDC42, a GTPase involved in cell signaling pathways related to cancer progression. These inhibitors show potential for developing anticancer therapies by selectively targeting tumor growth mechanisms .

Synthetic Chemistry

The compound serves as an important intermediate in synthetic organic chemistry, particularly in the construction of piperidine derivatives that are prevalent in many biologically active compounds.

- Synthesis of Heterocycles : Its ability to undergo various chemical transformations makes it suitable for synthesizing other heterocyclic compounds, which are often used in drug discovery .

Biological Studies

The biological activity of this compound and its derivatives has been studied in various contexts:

- Anticancer Activity : Compounds derived from this piperidine structure have been shown to inhibit cancer cell lines effectively, demonstrating significant antiproliferative effects .

Case Study 1: CDC42 Inhibitors

A study focused on the design of CDC42 inhibitors highlighted the structure-activity relationship (SAR) of compounds based on piperidine scaffolds. The research demonstrated that modifications on the piperidine ring could lead to enhanced potency against cancer cell lines, with specific compounds showing IC50 values in the low micromolar range .

Case Study 2: Synthesis of Novel Heterocycles

Research involving the transformation of this compound into more complex heterocycles has shown promising results in creating new compounds with potential therapeutic applications. The ability to modify functional groups allows chemists to tailor these compounds for specific biological targets .

Mechanism of Action

The mechanism of action of cis-1-(Tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid depends on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of protecting groups like Boc and methoxycarbonyl can influence the compound’s reactivity and stability, allowing for controlled chemical modifications.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Properties of Piperidine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound | C₁₃H₂₁NO₆ | 287.3 (calculated) | 191544-71-5 | 1-Boc, 5-methoxycarbonyl, 3-COOH |

| (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | C₁₇H₂₃NO₄ | 305.37 | 652971-20-5 | 1-Boc, 4-phenyl, 3-COOH |

| cis-1-(Benzyloxycarbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid | C₁₅H₁₆F₃NO₅ | 347.29 (calculated) | Not provided | 1-Benzyloxycarbonyl, 5-CF₃, 3-COOH |

Key Observations:

Substituent Effects on Polarity: The methoxycarbonyl group in the target compound increases polarity compared to the phenyl group in the analog from , which is highly lipophilic .

Protecting Group Stability: Boc (tert-butoxycarbonyl) is acid-labile and commonly used in peptide synthesis, whereas benzyloxycarbonyl () is removed via hydrogenolysis, offering orthogonal protection strategies .

Synthetic Utility :

- The target compound’s carboxylic acid at position 3 allows for further functionalization, such as amide coupling, while the methyl ester in intermediates (e.g., 1-tert-butyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate) simplifies purification .

Biological Activity

cis-1-(Tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid, also known by its CAS number 191544-72-6, is a compound that has garnered interest in the field of medicinal chemistry due to its structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H21NO6, with a molecular weight of 287.31 g/mol. Its structure features a piperidine ring substituted with various functional groups, which contribute to its biological properties.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Some studies have shown that derivatives of piperidine can possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Effects : Certain piperidine derivatives have demonstrated anti-inflammatory effects in preclinical models, suggesting potential therapeutic applications in inflammatory diseases.

- Neuroprotective Properties : There is emerging evidence that piperidine derivatives may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific receptors or enzymes involved in metabolic pathways, influencing cellular responses.

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various piperidine derivatives. The results indicated that certain modifications to the piperidine ring enhanced antimicrobial efficacy against Gram-positive bacteria. The study suggests that this compound could be a lead compound for further development in this area .

Study 2: Anti-inflammatory Properties

In a preclinical model assessing anti-inflammatory activity, researchers found that piperidine derivatives exhibited significant reductions in pro-inflammatory cytokines. The study highlighted the potential of these compounds in treating conditions such as arthritis and other inflammatory disorders .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.